5-Hydroxyesomeprazole is a significant metabolite of esomeprazole, a widely used proton pump inhibitor that treats conditions like gastroesophageal reflux disease. This compound plays a crucial role in the pharmacokinetics of esomeprazole, influencing its therapeutic efficacy and safety profile.
5-Hydroxyesomeprazole is primarily formed through the metabolism of esomeprazole in the liver, predominantly by the cytochrome P450 enzyme system, particularly the CYP2C19 isoenzyme. This metabolism results in various metabolites, with 5-hydroxyesomeprazole being one of the two main metabolites identified in both plasma and urine .
5-Hydroxyesomeprazole is classified as a benzimidazole derivative and belongs to the broader category of proton pump inhibitors. Its chemical structure includes a sulfoxide group, which is characteristic of many compounds in this class.
The synthesis of 5-hydroxyesomeprazole occurs primarily through the metabolic pathway of esomeprazole. The reaction involves hydroxylation at the fifth position of the esomeprazole molecule, facilitated by cytochrome P450 enzymes.
The molecular formula for 5-hydroxyesomeprazole is . It features a benzimidazole core structure with a hydroxyl group at the fifth position.
The mechanism of action for 5-hydroxyesomeprazole is closely linked to its parent compound, esomeprazole. While it does not inhibit gastric acid secretion directly, its formation reflects the metabolic processing of esomeprazole.
5-Hydroxyesomeprazole serves primarily as a biomarker for assessing esomeprazole metabolism. Its measurement can provide insights into individual variations in drug response and potential adverse effects related to metabolic differences.
Omeprazole undergoes hepatic biotransformation primarily via two cytochrome P450 isoforms: CYP2C19 (high-affinity, low-capacity pathway) and CYP3A4 (low-affinity, high-capacity pathway). CYP2C19 catalyzes the 5-hydroxylation of omeprazole to form 5-hydroxyomeprazole, whereas CYP3A4 mediates sulfoxidation to produce omeprazole sulphone. This metabolic dichotomy is functionally significant: 5-hydroxyomeprazole represents the major plasma metabolite in CYP2C19 extensive metabolizers (EMs), while omeprazole sulphone predominates in poor metabolizers (PMs) or when CYP3A4 activity is induced [1] [2].
Recombinant enzyme studies demonstrate that CYP2C19 exhibits superior catalytic efficiency for 5-hydroxyomeprazole formation compared to other isoforms. Key kinetic parameters are quantified below:
Table 1: Kinetic Parameters of Omeprazole 5-Hydroxylation by Human Cytochrome P450 Isoforms
Enzyme | KM (μM) | Vmax (nmol/min/nmol P450) | Vmax/KM (Relative Efficiency) |
---|---|---|---|
CYP2C19 | 8.2 | 13.4 ± 1.4 | 1.63 |
CYP3A4 | 79.1 | 5.7 ± 1.1 | 0.07 |
CYP2C8 | 42.5 | 2.2 ± 0.1 | 0.05 |
CYP2C18 | 67.3 | 1.5 ± 0.1 | 0.02 |
CYP2C19’s ~23-fold higher intrinsic clearance (Vmax/KM) versus CYP3A4 confirms its dominance in 5-hydroxyomeprazole generation at therapeutic omeprazole concentrations [2]. At low substrate concentrations (<20 μM), anti-CYP2C antibodies inhibit ~70% of omeprazole 5-hydroxylation in human liver microsomes, further underscoring CYP2C19’s primary role under physiological conditions [2].
When CYP2C19 activity is compromised (e.g., via genetic polymorphism or chemical inhibition), CYP3A4-mediated sulphone formation becomes the dominant metabolic pathway. This competitive shunting was empirically demonstrated using grapefruit juice—a selective CYP3A4 inhibitor:
This confirms that CYP3A4 inhibition selectively diverts metabolism away from sulphone formation without affecting 5-hydroxylation. Under conditions of CYP2C19 deficiency, however, CYP3A4 becomes the principal clearance pathway, leading to elevated omeprazole exposure [6] [8].
Furanocoumarins (e.g., bergamottin, 6’,7’-dihydroxybergamottin) in grapefruit juice irreversibly inhibit intestinal and hepatic CYP3A4. Clinical studies show this inhibition specifically targets omeprazole sulphone formation:
This selective inhibition illustrates the metabolic resilience of the CYP2C19 pathway when CYP3A4 is compromised. Notably, furanocoumarins also weakly inhibit CYP2C19 in vitro, though this effect is clinically insignificant at typical dietary exposures [3].
CYP3A4 inducers (e.g., rifampicin, carbamazepine) accelerate omeprazole sulphone formation, indirectly suppressing 5-hydroxyomeprazole generation. Studies using the C5aR1 antagonist ACT-1014-6470—a weak CYP2C19/CYP3A4 inhibitor—demonstrate this modulation:
This differential inhibition highlights how xenobiotics disproportionately affect CYP2C19-mediated hydroxylation due to CYP2C19’s lower baseline catalytic capacity. Strong CYP3A4 inducers can reduce omeprazole AUC by >75% by shunting metabolism toward sulfoxidation, thereby diminishing 5-hydroxyomeprazole exposure [4] [8].
CYP2C19 polymorphism profoundly alters 5-hydroxyomeprazole exposure. Pharmacokinetic studies stratified by genotype reveal:
Table 2: Omeprazole and Metabolite Exposure by CYP2C19 Phenotype (20 mg Dose)
Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Fold-Change (PM/EM) |
---|---|---|---|
Omeprazole AUC (nmol·h/L) | 2873 | 14233 | 5.0 |
5-Hydroxyomeprazole AUC | 2215 | 312 | 0.14 |
Omeprazole Sulphone AUC | 892 | 4218 | 4.7 |
Hydroxylation Index* | 2.61 ± 1.50 | 20.5 ± 6.4 | 7.9 |
*Omeprazole AUC / 5-Hydroxyomeprazole AUC
PMs exhibit markedly reduced 5-hydroxyomeprazole formation and compensatory increases in parent drug and sulphone concentrations. The hydroxylation index (omeprazole AUC/5-hydroxyomeprazole AUC) reliably distinguishes PMs (index >10) from EMs (index <6) [5] [6].
5-Hydroxyomeprazole undergoes further oxidation to 5-hydroxyomeprazole sulphone via CYP3A4. This secondary metabolism becomes clinically relevant in CYP2C19 PMs:
CYP3A4 activity inversely correlates with CYP2C19 functionality: Russian ulcer patients with CYP2C19 intermediate/poor metabolizer status exhibited significantly lower urinary 6β-hydroxycortisol/cortisol ratios (CYP3A4 activity index) compared to EMs (1.45 vs. 2.84; P=0.006) [5]. This suggests compensatory CYP3A4 downregulation in PMs, potentially limiting 5-hydroxyomeprazole sulphone formation despite elevated precursor availability.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0